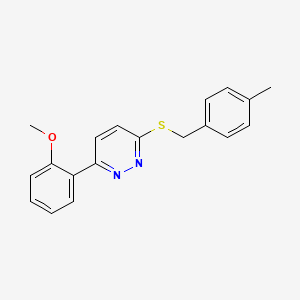

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

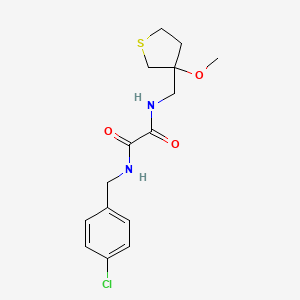

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine, also known as MMB-2201, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for mediating the effects of cannabinoids in the body. MMB-2201 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating the endocannabinoid system and its role in various diseases.

Applications De Recherche Scientifique

Chemical Synthesis and CNS Activity

The synthesis of 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine, alongside similar compounds, has been reported with a focus on their potential activity in the central nervous system (CNS). Research by Barlin et al. (1994) explored the synthesis and CNS activity of various 6-(alkylthio and chloro)-3-(methoxy, unsubstituted, and benzamidomethyl)-2-arylimidazo[1,2-b]pyridazines. These compounds demonstrated varying degrees of ability to displace [3H]diazepam from rat brain membranes, a measure of potential CNS activity. The study highlighted the influence of methylenedioxy groups on enhancing activity, while polymethoxy or dimethyl substituents generally reduced effectiveness (Barlin, Davies, Davis, & Harrison, 1994).

Interaction with Benzodiazepine Receptors

Further investigations into 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine analogs have been conducted, examining their interactions with benzodiazepine receptors. A study by Barlin et al. (1997) synthesized 2-aryl-3-methoxy-6-(pyridinylmethylthio and pyridinylmethylamino)imidazo[1,2-b]pyridazines, testing them as ligands for benzodiazepine receptors. Most compounds exhibited high efficacy in displacing [3H]diazepam from central benzodiazepine receptors in rat brain membranes but showed minimal capacity for displacement from mitochondrial (peripheral-type) benzodiazepine receptors. This differential affinity suggests potential selectivity for central nervous system therapeutic targets (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).

Antiviral Activity

Research into the antiviral activity of pyridazine derivatives, including those structurally related to 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine, has been conducted. Andries et al. (2005) discovered that R 61837, a compound with a pyridazine core, exhibited potent inhibitory activity against rhinoviruses at concentrations not inhibitory to HeLa cell growth. This suggests potential applications in antiviral therapy, particularly for rhinovirus-induced conditions (Andries, Dewindt, De Brabander, Stokbroekx, & Janssen, 2005).

Herbicidal Activity

Xu et al. (2012) explored the herbicidal activities of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating that some compounds exhibited significant herbicidal activities, even at low doses. This research opens the door for the development of new herbicides based on pyridazine derivatives, potentially including those related to 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-14-7-9-15(10-8-14)13-23-19-12-11-17(20-21-19)16-5-3-4-6-18(16)22-2/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYHXLXENGMCAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2758715.png)

![methyl {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B2758722.png)

![N-[2-[(4,4-Difluorocyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758723.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2758726.png)